(3-methoxy-4-methylphenyl)hydrazine
Overview
Description
(3-methoxy-4-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, characterized by the presence of a methyl group at the 4-position and a methoxy group at the 3-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-4-methylphenyl)hydrazine typically involves the reaction of 4-methyl-3-methoxyaniline with hydrazine. One common method includes the following steps:
Diazotization: 4-Methyl-3-methoxyaniline is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(3-methoxy-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (3-methoxy-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. It can form hydrazones with carbonyl compounds, which can further undergo various transformations. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the inhibition of enzymes or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine
- 4-Methylphenylhydrazine
- 3-Methoxyphenylhydrazine
Comparison
(3-methoxy-4-methylphenyl)hydrazine is unique due to the presence of both methyl and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to 4-Methoxyphenylhydrazine, it has an additional methyl group that can enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)5-8(6)11-2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSEPFGEHQNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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